1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1855937-11-9 |
|---|---|
Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
LITAFCBCIGOFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Core Pyrazole Synthesis
The pyrazole backbone is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 1-ethyl-3-methyl-1H-pyrazol-4-amine intermediates are synthesized by reacting ethyl hydrazine with acetylacetone derivatives under acidic conditions. A modified Claisen-Schmidt condensation using KOH as a catalyst has been reported to yield pyrazole-4-carbaldehydes, which serve as precursors for further functionalization.
Table 1: Reaction Conditions for Pyrazole Core Synthesis
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl hydrazine + acetylacetone | HCl/Ethanol | 80 | 75 | |
| 1H-pyrazole-4-carbaldehyde | KOH/Ethanol | Reflux | 82 |
Alkylation and Amine Coupling Strategies
N-Ethylation and Methyl Group Incorporation
Ethyl and methyl groups are introduced via nucleophilic substitution or reductive amination. For instance, treatment of 5-fluoro-1H-pyrazol-4-methanol with ethyl iodide in the presence of NaH yields the corresponding N-ethyl derivative. Methyl groups are installed using methylating agents like methyl triflate under controlled pH conditions.
| Substrate | Alkylating Agent | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Fluoro-1H-pyrazol-4-methanol | Ethyl iodide | NaH/THF | 78 | |
| 3-Aminopyrazole derivative | Methyl triflate | K₂CO₃/DCM | 88 |
Reductive Amination for Amine Linkage
The critical amine bridge between pyrazole units is formed via reductive amination. A 2022 study demonstrated that reacting 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine in the presence of NaBH₃CN (pH 4–5) achieves 83% yield. This method minimizes overalkylation and ensures high regiochemical fidelity.
Purification and Characterization
Chromatographic and Crystallization Techniques
Crude products are purified using silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol or ethyl acetate/ethanol mixtures (1:1) enhances purity to >98%, as confirmed by HPLC.
Table 3: Purification Methods and Outcomes
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) confirms structural integrity: δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 4.15 (q, 2H, CH₂CH₃), and 6.85 (s, 1H, pyrazole-H). High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₁₂H₁₈FN₅ (calculated [M+H]⁺: 252.1584; observed: 252.1586).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazoles with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been widely documented. Research indicates that compounds similar to 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine show effectiveness against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
Pesticide Development
The unique structural characteristics of this pyrazole derivative make it a candidate for the development of new pesticides. Pyrazole-based compounds have been shown to possess insecticidal properties, targeting specific pests while minimizing harm to beneficial organisms. Studies have highlighted the efficacy of such compounds in controlling agricultural pests, thereby improving crop yields .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of pyrazole derivatives included 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amines. The study utilized several cancer cell lines and reported a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to existing chemotherapeutics .
Case Study 2: Agricultural Application
In an agricultural setting, field trials were conducted using formulations containing this pyrazole derivative against common crop pests. Results showed a marked reduction in pest populations and an increase in overall plant health and yield, highlighting its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and analogs:
Biological Activity
1-Ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C_{12}H_{16}F_{N}_{5} with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and various alkyl substituents on the pyrazole rings significantly influences its chemical reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. Specifically, This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Significant antiproliferative effect |
| HepG2 (Liver) | 26.00 | Moderate growth inhibition |
| NCI-H460 (Lung) | 42.30 | Induces apoptosis |
These results suggest that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest, as indicated in various studies .
The biological mechanisms of action for this compound often involve interactions with specific enzymes or receptors that modulate their activity. For instance, studies indicate that pyrazole derivatives can inhibit pathways related to cancer cell proliferation and survival, particularly through the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins .
Synthesis
The synthesis of This compound typically involves multi-step reactions aimed at constructing the pyrazole framework. Common synthetic routes include:
- Formation of Pyrazole Rings : Utilizing starting materials such as hydrazines and appropriate carbonyl compounds.
- Alkylation Reactions : Introducing ethyl and fluorine substituents through alkylation processes.
- Final Coupling Reactions : Combining intermediates to form the final product.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:
- Study on MDA-MB-231 Cells : Demonstrated that treatment with pyrazole derivatives led to a significant reduction in cell viability compared to controls, suggesting a potential for therapeutic application in breast cancer.
- In Vivo Models : Animal studies have indicated that these compounds can reduce tumor size significantly without major toxicity to normal tissues, highlighting their selective anticancer properties .
Q & A
Q. Key Factors Affecting Yield :
- Catalyst selection (e.g., CuBr vs. Pd/C).
- Solvent polarity (DMSO for condensation; ethanol for hydrogenation).
- Temperature and reaction time.
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For pyrazole derivatives, δ 8.67–8.59 (m, aromatic H) and δ 7.45 (s, pyrazole H) are typical .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
Methodological Note : Cross-reference NMR with HRMS to resolve ambiguities in aromatic proton assignments.
How can researchers optimize low-yielding steps in pyrazole-amine synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent, catalyst loading) and identify critical factors .
- Computational Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize pathways .
- Catalyst Engineering : Test alternatives to CuBr (e.g., Pd nanoparticles) for improved selectivity .
Case Study : The low yield (17.9%) in ’s condensation step could be improved by replacing DMSO with a less polar solvent (e.g., THF) to reduce side reactions.
What strategies analyze substituent effects on chemical reactivity?
Q. Advanced
- Comparative Spectroscopy : Compare ¹H NMR shifts of analogs (e.g., fluoro vs. methyl substituents) to assess electronic effects .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with biological activity or reaction rates .
Example : Fluorine’s electron-withdrawing nature increases electrophilicity at the pyrazole C4 position, influencing nucleophilic substitution pathways .
How can computational chemistry enhance mechanistic understanding?
Q. Advanced
- Quantum Mechanical Calculations : Simulate reaction intermediates (e.g., nitro-group reduction during hydrogenation) to identify rate-limiting steps .
- Molecular Docking : Predict binding affinity of the compound to biological targets (e.g., enzymes) using software like AutoDock .
Application : used docking to evaluate pyrazole derivatives as antimicrobial agents, highlighting the role of the 5-fluoro substituent in target interaction.
How should researchers resolve contradictions in spectral data?
Q. Advanced
- Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography (if available) to confirm structural assignments .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates) that may skew NMR interpretations .
Case Study : Discrepancies in aromatic proton integrals in were resolved by repeating NMR in deuterated DMSO to eliminate solvent interference .
What are the challenges in regioselective pyrazole functionalization?
Q. Advanced
- Steric vs. Electronic Control : Bulky substituents (e.g., ethyl groups) direct reactions to less hindered positions, while electron-withdrawing groups (e.g., fluorine) activate specific sites .
- Protecting Group Strategies : Use trimethylsilyl (TMS) groups to block reactive sites during synthesis .
Example : In , TMS-protected intermediates enabled selective methylation at the C3 position.
How is the compound’s stability assessed under varying conditions?
Q. Advanced
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to monitor degradation via HPLC .
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal storage conditions .
Key Insight : Pyrazole amines with fluorine substituents show enhanced thermal stability due to strong C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
